molecular formula C10H20O4 B074863 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 1115-20-4

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No. B074863
CAS RN: 1115-20-4
M. Wt: 204.26 g/mol
InChI Key: SZCWBURCISJFEZ-UHFFFAOYSA-N
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Patent
US04837357

Procedure details

101 g (1.25 mol) of 37% strength aqueous formaldehyde solution and 99 g (1.37 mol) of isobutyraldehyde were mixed at 40° C. under nitrogen with 4.2 g (0.03 mol) of 40% strength aqueous trimethylamine solution by stirring. The temperature of the mixture rose to 93° to 94° in the course of from 15 to 20 minutes. The mixture was stirred at that temperature for a further 10 minutes, and the trimethylamine, excess isobutyraldehyde and 58 g of water were then distilled off under reduced pressure. The remaining solution of hydroxypivalinaldehyde was then cooled down to 60° C., and 1.9 g (0.025 mol) of finely pulverulent calcium hydroxide were then added with vigorous stirring. After the exothermic reaction had ceased and a further, short period of stirring, 2.5 g (0.054 mol) of 100% strength formic acid were added at 70° C., and the mixture was stirred 70° C. for 10 minutes. The aqueous phase was then separated off, and the organic phase was subjected to fractional distillation. 110 g (0.54 mol) were isolated of 2,2-dimethyl-1,3-propanediol hydroxypivalate, corresponding to 86.5% of theory, based on starting formaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].CN(C)C>C(O)=O>[OH:7][CH2:3][C:4]([CH3:1])([CH3:6])[C:5]([O:2][CH2:1][C:4]([CH3:6])([CH3:5])[CH2:3][OH:7])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
99 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 93° to 94° in the course of from 15 to 20 minutes
Duration
17.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
The mixture was stirred at that temperature for a further 10 minutes
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
the trimethylamine, excess isobutyraldehyde and 58 g of water were then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
1.9 g (0.025 mol) of finely pulverulent calcium hydroxide were then added with vigorous stirring
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
STIRRING
Type
STIRRING
Details
a further, short period of stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred 70° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase was then separated off
DISTILLATION
Type
DISTILLATION
Details
the organic phase was subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)OCC(CO)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.